2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol -

2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol

Catalog Number: EVT-6258997
CAS Number:
Molecular Formula: C15H19ClN4O
Molecular Weight: 306.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: XK469 is a potent and broadly active antitumor agent. [, ] It is currently under investigation in clinical trials. Research has focused on understanding its mechanism of action and developing pharmacophore models to guide further drug design. [, ]

Relevance: XK469 shares a crucial structural element with 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol: the 7-chloro-2-quinoxalinyl moiety. [] This shared component suggests potential similarities in their binding affinities and biological activities. Extensive studies on XK469 analogs highlight the importance of the 7-chloro substituent and the hydroquinone linker for antitumor activity. [] This knowledge could be valuable when investigating the structure-activity relationships of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol.

Compound Description: This compound is the (R)-(+) enantiomer of XK469 and has entered phase 1 clinical trials as a potential anticancer agent (NIH UO1-CA62487). [] Interestingly, it exhibits a reversible slowing of nerve-conduction velocity in mice at high doses, a phenomenon not observed with the (S)-(-) enantiomer. []

Relevance: This compound highlights the significance of stereochemistry in the biological activity of compounds related to 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol. [] The distinct effects of the (R)-(+) and (S)-(-) enantiomers of XK469 emphasize the need to consider stereochemical variations when exploring the properties and potential applications of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol.

Quinazoline Analogues

Compound Description: These compounds are bioisosteres of XK469, where the quinoxaline moiety is replaced by a quinazoline ring system. [] While structurally similar to the quinoxaline core, these analogues generally showed diminished or no antitumor activity compared to XK469. []

Relevance: The limited success of quinazoline analogues underscores the specific structural requirements for the biological activity of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol and its related compounds. [] Even minor modifications to the core structure, like the change from a quinoxaline to a quinazoline ring, can significantly impact activity. This finding highlights the importance of focusing on modifications that preserve the essential structural features identified in active compounds like XK469, such as the 7-chloro substituent on the quinoxaline moiety.

7-Halo-substituted Quinoline Analogues

Compound Description: These compounds are another class of bioisosteres of XK469 where the quinoxaline core is replaced with a quinoline ring system substituted with a halogen at the 7-position. [] Notably, these analogues exhibited comparable or even greater antitumor activities compared to XK469, with the activity trend being Br > Cl > CH3O > F ≈ I. []

Relevance: The success of these analogues provides valuable insights into the structure-activity relationship of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol. [] The presence of a halogen, particularly bromine or chlorine, at the 7-position of the quinoline ring appears to be crucial for enhancing antitumor activity. This finding suggests that exploring similar halogen substitutions in the quinoxaline moiety of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol could lead to the discovery of analogues with improved potency.

Compound Description: Compound 1 is a potent benzothiadiazine-derived AMPA-PAM, but exists as two rapidly racemizing enantiomers in physiological conditions. [] Only one of these isomers is pharmacologically active. Interestingly, its unsaturated hepatic metabolite, compound 2, demonstrates comparable activity to the parent compound while exhibiting enhanced chemical and stereochemical stability. []

Relevance: Although not directly containing a quinoxaline moiety, this research highlights the potential of identifying active metabolites with improved drug-like properties from compounds structurally related to 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol. [] Studying the metabolic pathways and potential metabolites of the target compound could uncover new leads with enhanced stability or activity.

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21)

Compound Description: IDRA-21 is a negative allosteric modulator of AMPA receptors. [] It shows lower intrinsic activity and significantly reduced neurotoxicity compared to the related compound cyclothiazide. [] It enhances cognitive function with a wider therapeutic window.

Relevance: While IDRA-21 does not directly share the core structure of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol, it provides a valuable example of how subtle structural modifications can dramatically affect biological activity and toxicity profiles within a class of compounds. [] This example emphasizes the importance of exploring structure-activity relationships in detail when developing new drugs, as seemingly minor changes can lead to significant improvements in safety and efficacy.

Properties

Product Name

2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol

IUPAC Name

2-[4-(7-chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol

Molecular Formula

C15H19ClN4O

Molecular Weight

306.79 g/mol

InChI

InChI=1S/C15H19ClN4O/c1-19-5-6-20(10-12(19)4-7-21)15-9-17-13-3-2-11(16)8-14(13)18-15/h2-3,8-9,12,21H,4-7,10H2,1H3

InChI Key

IVQPAHXRIIWPCL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1CCO)C2=CN=C3C=CC(=CC3=N2)Cl

Canonical SMILES

CN1CCN(CC1CCO)C2=CN=C3C=CC(=CC3=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.